7-Chloro-1,5-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
7-chloro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFBZWLRLNTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654007 | |
| Record name | 7-Chloro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-26-3 | |
| Record name | 7-Chloro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
While specific comprehensive data tables and case studies focusing solely on the applications of "7-Chloro-1,5-naphthyridin-2(1H)-one" are not available within the provided search results, the information provided sheds light on the broader applications of related compounds, particularly 1,5-naphthyridines and 1,6-naphthyridin-2(1H)-ones, and the synthesis and potential uses of chloro-substituted naphthyridines.
1,5-Naphthyridines: Synthesis, Reactivity, and Applications
1,5-Naphthyridine derivatives have gained attention for their synthesis and reactivity, leading to diverse applications .
Halogenation: Chlorination of carbonyl derivatives, such as 1,5-naphthyridine-2(1H)-one, using reagents like or , yields 2-chloro-1,5-naphthyridine .
Applications: These compounds are used in the synthesis of functional materials for electronics, anti-Ebola virus pharmacophores, bromo domain inhibitors, c-Met kinase inhibitors, Rpn 11-selective proteasome inhibitors, and DYRK1A inhibitors .
1,6-Naphthyridin-2(1H)-ones: Biomedical Applications
1,6-Naphthyridin-2(1H)-ones have more than 17,000 compounds with a single or double bond between C3 and C4 . These compounds are covered in over 1000 references, most of which are patents . The analysis includes the diversity of substituents at positions N1, C3, C4, C5, C7, and C8 . It also includes the synthetic methods used for their synthesis (both starting from a preformed pyridine or pyridone ring) .
Antitumor agents: 1,6-Naphthyridin-2(1H)-ones with a C3-C4 double bond are commonly used as antitumor agents . Some of the most frequently indexed terms are antitumor agent, neoplasm, and melanoma . In particular, 281 references included antitumor agents .
Cardiovascular System: 1,6-Naphthyridin-2(1H)-ones with a C3-C4 single bond have fewer references, but their most relevant biological activity appears to be in the cardiovascular system . The most commonly indexed terms are antihypertensives, cardiovascular agents, and angiotensin II receptor antagonists . Specifically, 16 references classify them as antihypertensives .
Mechanism of Action
The mechanism of action of 7-Chloro-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in halogen type, substitution position, saturation, or additional functional groups. Below is a comparative analysis:
Solubility and Stability
Biological Activity
7-Chloro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the naphthyridine family, which has been extensively studied for potential therapeutic applications, particularly in medicinal chemistry. The presence of a chlorine atom at the 7th position significantly influences its biological properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. It is believed to interact with various molecular targets, influencing crucial biological pathways involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated good antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Notably, they showed effectiveness against ciprofloxacin-resistant strains, suggesting potential as alternative therapeutic agents in treating resistant infections .
Anticancer Potential
The anticancer properties of naphthyridine derivatives have been a focal point in recent studies. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The compound's mechanism involves cell cycle arrest and induction of programmed cell death, making it a candidate for further development in cancer therapies .
Case Study: Anticancer Activity
A specific study investigated the effects of naphthyridine derivatives on human leukemia cells. Results indicated that these compounds could activate apoptosis and inhibit cell proliferation at micromolar concentrations. The findings suggest that modifications in the naphthyridine structure can enhance its cytotoxic effects against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. The presence of different substituents at various positions on the naphthyridine ring can significantly influence their biological efficacy.
| Substituent Position | Effect on Activity |
|---|---|
| 7 (Chlorine) | Enhances antimicrobial and anticancer activity |
| 6 (Methyl) | Modulates enzyme inhibition |
| 5 (Hydroxyl) | Increases solubility and bioavailability |
Summary of Biological Activities
The biological activities associated with this compound are summarized below:
Q & A
Q. Example Workflow :
Screening Experiments : Identify critical factors (e.g., acid concentration has the highest impact on yield) .
Response Surface Methodology (RSM) : Refine optimal conditions using central composite design. For instance, ’s 50% yield under reflux could be improved by adjusting HCl concentration and dioxane ratio .
Advanced: How to resolve contradictions in substituent reactivity across naphthyridine derivatives?
Methodological Answer :
Discrepancies (e.g., chloro group stability in vs. reactivity in other systems) require mechanistic interrogation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
